2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Description
Properties
IUPAC Name |
2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-9-8-10(11-4-3-7-15-11)12-13(9)5-6-14/h3-4,6-8H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDFTZCZHJIBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group at the 5-position and a thiophene ring at the 3-position. Its unique structure suggests potential biological activities, making it an interesting subject for medicinal chemistry and pharmacological studies.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including those similar to this compound, exhibit notable antimicrobial properties. For instance, studies on related pyrazole compounds have shown significant activity against various bacterial strains and fungi, suggesting a potential for developing new antimicrobial agents based on this scaffold .
Antitumor Activity
Pyrazole derivatives have been recognized for their antitumor properties, particularly in inhibiting key molecular targets involved in cancer progression. For example, compounds with structural similarities to this compound have demonstrated efficacy against BRAF(V600E), EGFR, and other receptors associated with tumor growth . A detailed study highlighted that certain pyrazole derivatives could inhibit cell proliferation in various cancer cell lines, indicating their potential as therapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has also been documented. Compounds within this class have shown the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The mechanism of action for this compound is believed to involve interactions with specific enzymes or receptors. The pyrazole and thiophene rings may facilitate binding to biological targets, influencing various biochemical pathways that lead to its observed effects .
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Pyrazole Carboxamides | Notable antifungal activity was observed in synthesized compounds. | Suggests potential for developing antifungal agents. |
| Antitumor Activity Assessment | Certain pyrazole derivatives inhibited growth in cancer cell lines. | Highlights the need for further exploration in oncology. |
| Anti-inflammatory Studies | Compounds showed modulation of inflammatory markers. | Indicates potential use in treating inflammatory diseases. |
Comparison with Similar Compounds
(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA)
- Structure : These isomers differ in the configuration of the cyclohexylidene group but share the aldehyde functional group.
- Fragmentation Patterns : Mass spectrometry (MS) data for DMCHA isomers show characteristic fragments at m/z 152 (79%), 137 (61%), and 109 (100%) .
- Application: Both isomers are components of pheromones in beetles (e.g., Anthonomus grandis, Curculio caryae) .
- Comparison : Unlike DMCHA, the target compound lacks a cyclohexylidene group but includes a thiophene ring, which may enhance π-π stacking interactions in materials science applications.
2-((5-Phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetaldehyde Derivatives
- Structure : These derivatives feature a triazole-thioether linkage instead of pyrazole-thiophene.
- Properties : Modifications at the "R" position (e.g., tetrazole or phenyl groups) influence solubility and thermal stability. For example, tetrazole-substituted derivatives exhibit higher polarity due to hydrogen-bonding capacity .
- Comparison : The thiophene in the target compound may confer greater aromatic stability compared to triazole-thioether systems.
Pyrazole-Based Analogues
5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanone Derivatives
- Structure: These compounds combine pyrazole with diamino-thiophene or cyano-thiophene moieties (e.g., compounds 7a and 7b in ).
- Synthesis: Prepared via condensation reactions involving malononitrile or ethyl cyanoacetate, highlighting the versatility of pyrazole intermediates .
- Comparison: The acetaldehyde group in the target compound offers a reactive site absent in methanone derivatives, enabling further functionalization (e.g., Schiff base formation).
TRK Kinase Inhibitors (e.g., Pyrazolo[1,5-a]pyrimidine Derivatives)
- Structure : These compounds include pyrazole fused with pyrimidine rings and fluorophenyl groups ().
- Application : Designed as anticancer agents targeting TRK kinase.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Mass Spectrometry Fragmentation Patterns
| Compound | Key Fragments (m/z, %) | Reference |
|---|---|---|
| Target Compound | Not available | – |
| (Z)-DMCHA | 152(79), 137(61), 109(100) | |
| (E)-DMCHA | 152(79), 137(61), 109(100) |
Research Findings and Implications
- Synthetic Flexibility : The target compound’s aldehyde group enables derivatization, contrasting with DMCHA’s fixed pheromone role .
- Safety Considerations : Its high flammability (H224) necessitates stricter handling protocols compared to triazole-thioether derivatives .
- Biological Potential: While TRK kinase inhibitors () and triazole derivatives () are pharmacologically active, the target compound’s thiophene-pyrazole system may offer unexplored bioactivity.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of pyrazole derivatives bearing thiophene substituents and aldehyde groups generally follows a multi-step approach:
- Step 1: Formation of the pyrazole ring via cyclization of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl precursors.
- Step 2: Introduction of the thiophene substituent either by using thiophenyl-substituted starting materials or via cross-coupling reactions.
- Step 3: Installation of the acetaldehyde group typically by functional group transformation such as oxidation of primary alcohols or formylation reactions.
Specific Preparation Methods
Pyrazole Core Construction
Pyrazole rings are commonly synthesized by condensation of hydrazines with β-diketones or α,β-unsaturated ketones under acidic or basic conditions. For 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde, the pyrazole ring can be constructed by:
- Reacting ethylhydrazine derivatives with thiophene-2-carbaldehyde or thiophene-2-substituted 1,3-dicarbonyl compounds to yield the 5-ethyl-3-(thiophen-2-yl)-1H-pyrazole intermediate.
- Using solvents such as ethanol or dimethylformamide (DMF) with catalytic bases like piperidine to facilitate cyclization.
This approach is supported by analog synthesis of pyrazolylacetaldehydes where similar conditions yielded high purity products.
Introduction of the Acetaldehyde Group
The acetaldehyde moiety attached at the pyrazole nitrogen can be introduced by:
- Formylation of the pyrazole nitrogen using reagents like ethyl bromoacetate followed by reduction and oxidation steps to afford the aldehyde.
- Alternatively, direct alkylation of the pyrazole nitrogen with haloacetaldehyde derivatives under controlled conditions.
- Oxidation of primary alcohol intermediates to aldehydes using mild oxidants such as PCC (pyridinium chlorochromate) or Swern oxidation.
The choice of method depends on the availability of precursors and desired selectivity.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Ethylhydrazine + 2-thiophenecarboxaldehyde, EtOH, piperidine, reflux | Formation of 5-ethyl-3-(thiophen-2-yl)-1H-pyrazole |
| 2 | N-Alkylation | 5-ethyl-3-(thiophen-2-yl)-1H-pyrazole + bromoacetaldehyde derivative, base | N-substituted pyrazole intermediate |
| 3 | Oxidation | PCC or Swern oxidation | This compound |
Reaction Conditions and Optimization
- Solvent choice: Ethanol and DMF are commonly used solvents for pyrazole formation and alkylation steps due to their polarity and ability to dissolve organic and inorganic reagents.
- Temperature: Reflux conditions (around 78 °C for ethanol) are typical for cyclization and alkylation to ensure completion.
- Catalysts: Piperidine or triethylamine often catalyze the cyclization and alkylation reactions.
- Yield: Reported yields for similar pyrazolyl aldehydes range from 70% to 90% depending on reaction time and purification methods.
Analytical and Characterization Data
- NMR Spectroscopy: Characteristic pyrazole proton signals and aldehyde proton resonance near 9-10 ppm confirm the aldehyde functionality.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (~217 g/mol for the target compound).
- X-ray Crystallography: Used in some studies to confirm the structure of pyrazolyl derivatives with thiophene substituents.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclization of hydrazines with thiophene aldehydes | Ethylhydrazine, thiophene-2-carbaldehyde, EtOH, piperidine | Reflux in EtOH, base catalysis | High selectivity, straightforward | Requires careful control of stoichiometry |
| N-Alkylation with haloacetaldehydes | Pyrazole intermediate, bromoacetaldehyde, base (e.g., triethylamine) | Room temp to reflux, inert atmosphere | Direct introduction of aldehyde precursor | Possible side reactions, over-alkylation |
| Oxidation of alcohol intermediates | Primary alcohol intermediate, PCC or Swern reagents | Mild, low temp | Mild conditions, good yields | Sensitive reagents, requires dry conditions |
Research Findings and Notes
- The presence of the thiophene ring enhances the electronic properties of the pyrazole, which may influence reactivity during synthesis.
- Metal-free conditions are often preferred to avoid contamination, especially in pharmaceutical applications.
- Reaction parameters such as solvent polarity, temperature, and catalyst loading significantly affect yield and purity.
- No direct literature exclusively on this compound was found; however, synthesis of closely related pyrazolyl acetaldehydes and thiophene-substituted pyrazoles provide a reliable synthetic framework.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde, and how do reaction conditions impact yields?
Answer:
The synthesis typically involves a nucleophilic substitution reaction between 5-ethyl-3-(thiophen-2-yl)-1H-pyrazole and chloroacetaldehyde under basic conditions. Key steps include:
- Solvent selection : Dimethylformamide (DMF) enhances solubility of intermediates, achieving yields of 70–80% at 60°C for 12 hours .
- Catalysts : Potassium carbonate (K₂CO₃) facilitates deprotonation of the pyrazole nitrogen, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) can reduce reaction time but require additional purification .
- Workup : Chromatographic purification (silica gel, ethyl acetate/hexane) is critical to isolate the aldehyde product from unreacted starting materials.
Advanced: How can SHELXL refine crystallographic models for this compound, particularly in resolving disorder or twinning?
Answer:
SHELXL is essential for addressing crystallographic challenges:
- Disordered regions : Apply SIMU and DELU restraints to the acetaldehyde moiety to stabilize thermal parameters during refinement .
- Twinning : Use the TWIN command with a BASF parameter to model twinned crystals. For example, a twin law of (-h, -k, l) may resolve overlapping reflections in monoclinic systems .
- Hydrogen bonding : Generate AFIX constraints to model hydrogen bonds between the aldehyde oxygen and adjacent pyrazole/thiophene rings.
Basic: What spectroscopic markers confirm the identity and purity of this compound?
Answer:
- ¹H NMR :
- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-S vibrations (thiophene) at ~690 cm⁻¹ .
- HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water gradient) with ≥95% purity .
Advanced: How can density functional theory (DFT) predict reactivity and electronic properties?
Answer:
- Frontier orbitals : B3LYP/6-311G** calculations show the aldehyde group’s LUMO (-1.8 eV) as the primary electrophilic site, while the thiophene ring’s HOMO (-5.6 eV) indicates nucleophilic reactivity .
- Solvent effects : Polarizable continuum models (PCM) reveal increased aldehyde electrophilicity in polar solvents (ΔG solvation = -3.2 kcal/mol in water) .
- Docking studies : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the aldehyde oxygen and Arg143 residue in target enzymes (binding energy: -8.2 kcal/mol) .
Basic: What stability considerations are critical for storing and handling this compound?
Answer:
- pH sensitivity : Degrades rapidly below pH 4 due to aldehyde protonation; store in neutral buffers (e.g., phosphate buffer, pH 7.0) .
- Light sensitivity : Thiophene-mediated photooxidation generates sulfoxide byproducts; use amber vials and inert atmospheres (N₂/Ar) .
- Thermal stability : Decomposes above 120°C; differential scanning calorimetry (DSC) shows an exothermic peak at 135°C .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Answer:
- Substitution effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 5-position enhances antimicrobial activity (MIC: 2 µg/mL vs. S. aureus) .
- Aldehyde modifications : Reducing the aldehyde to a hydroxymethyl group (-CH₂OH) improves solubility but reduces enzyme inhibition (IC₅₀ increases from 0.8 µM to 5.2 µM) .
- Thiophene replacement : Replacing thiophene with furan decreases logP (from 2.1 to 1.7) but reduces membrane permeability .
Advanced: What mechanochemical methods can synthesize derivatives of this compound?
Answer:
- Ball milling : Copper-catalyzed [3+2] cycloaddition between the aldehyde and alkynes (e.g., phenylacetylene) under solvent-free conditions yields triazole derivatives in 85% yield .
- Reaction time : 30-minute milling at 25 Hz achieves complete conversion, confirmed by in situ Raman spectroscopy .
Basic: How to resolve contradictions in reported synthetic yields for this compound?
Answer:
- Catalyst variability : Yields drop to 50% with weaker bases (e.g., NaHCO₃ vs. K₂CO₃) due to incomplete deprotonation .
- Purification artifacts : Silica gel may adsorb polar byproducts, inflating apparent yields; validate purity via elemental analysis (C: calc. 58.1%, obs. 57.8%) .
Advanced: What crystallographic databases and tools support structural validation?
Answer:
- Cambridge Structural Database (CSD) : Compare bond lengths (C=O: 1.21 Å vs. CSD average 1.23 Å) and angles (C-S-C: 92° vs. 92.5°) .
- OLEX2 integration : Visualize residual electron density (>0.3 eÅ⁻³) to identify missing solvent molecules .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity : Category 4 oral toxicity (LD₅₀ > 2000 mg/kg); use fume hoods and PPE .
- Spill management : Neutralize with sodium bisulfite (for aldehyde) and adsorb with vermiculite .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
